molecular formula C13H19NO2 B15273115 4-(2-Phenoxyethoxy)piperidine CAS No. 70978-89-1

4-(2-Phenoxyethoxy)piperidine

Cat. No.: B15273115
CAS No.: 70978-89-1
M. Wt: 221.29 g/mol
InChI Key: XSADPCARLFCVPX-UHFFFAOYSA-N
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Description

4-(2-Phenoxyethoxy)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a phenoxyethoxy group attached to the piperidine ring. It has various applications in medicinal chemistry and organic synthesis due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Phenoxyethoxy)piperidine typically involves the reaction of piperidine with 2-phenoxyethanol. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the hydroxyl group of 2-phenoxyethanol, followed by nucleophilic substitution with piperidine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as magnesium hydrogen sulfate, can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(2-Phenoxyethoxy)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced piperidine derivatives.

    Substitution: Various substituted piperidine or phenoxy derivatives.

Mechanism of Action

The mechanism of action of 4-(2-Phenoxyethoxy)piperidine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to physiological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Phenoxyethoxy)piperidine is unique due to the presence of the phenoxyethoxy group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable in medicinal chemistry and drug development .

Properties

CAS No.

70978-89-1

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

4-(2-phenoxyethoxy)piperidine

InChI

InChI=1S/C13H19NO2/c1-2-4-12(5-3-1)15-10-11-16-13-6-8-14-9-7-13/h1-5,13-14H,6-11H2

InChI Key

XSADPCARLFCVPX-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OCCOC2=CC=CC=C2

Origin of Product

United States

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